molecular formula C16H12FN3O4S B2890245 2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 895463-73-7

2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2890245
CAS No.: 895463-73-7
M. Wt: 361.35
InChI Key: CVVZSRXHQKIPQW-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound integrates a benzenesulfonyl group and a 4-fluorophenyl substitution, structural motifs frequently employed in the design of pharmacologically active agents. The 1,3,4-oxadiazole heterocycle is a well-characterized structural component in investigational compounds targeting various enzymes and receptors, and derivatives have been studied as potential inhibitors for several biological targets . The specific mechanism of action for this compound is dependent on the research context, but its molecular architecture suggests potential for interaction with enzyme active sites. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c17-12-8-6-11(7-9-12)15-19-20-16(24-15)18-14(21)10-25(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVZSRXHQKIPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Fluorobenzohydrazide

Step 1: Hydrazide Formation
4-Fluorobenzoic acid is esterified with ethanol under acidic conditions to yield ethyl 4-fluorobenzoate, which is subsequently treated with hydrazine hydrate to form 4-fluorobenzohydrazide .

Step 2: Oxadiazole Ring Formation
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) or sodium ethoxide (NaOEt), forming 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol . This reaction proceeds via intramolecular dehydration and sulfur incorporation (Scheme 1).

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Temperature : Reflux (80–100°C)
  • Time : 4–6 hours
  • Yield : 65–75%

Mechanistic Insight :
The base deprotonates the hydrazide, enabling nucleophilic attack on CS₂. Cyclization eliminates H₂S, forming the oxadiazole-thiol intermediate.

Functionalization with Benzenesulfonyl Acetamide

Step 3: Synthesis of 2-Bromo-N-(benzenesulfonyl)acetamide
Benzenesulfonamide reacts with bromoacetyl bromide in a Schotten-Baumann reaction. The process involves:

  • Dissolving benzenesulfonamide in a Na₂CO₃ solution (pH 8–9).
  • Dropwise addition of bromoacetyl bromide at 0–5°C.
  • Stirring at room temperature to precipitate 2-bromo-N-(benzenesulfonyl)acetamide .

Reaction Conditions :

  • Solvent : Water/acetone mixture
  • Yield : 80–85%

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.85–7.45 (m, 5H, Ar-H), 4.25 (s, 2H, CH₂Br), 10.2 (s, 1H, NH).

Step 4: Thiol-Alkylation of Oxadiazole
The oxadiazole-thiol intermediate reacts with 2-bromo-N-(benzenesulfonyl)acetamide in a polar aprotic solvent (e.g., DMF) under basic conditions (NaH or K₂CO₃). This SN2 reaction substitutes the thiol group with the acetamide moiety (Scheme 2).

Reaction Conditions :

  • Solvent : DMF or acetone
  • Base : Sodium hydride (NaH)
  • Temperature : Room temperature to 50°C
  • Time : 2–3 hours
  • Yield : 60–70%

Mechanistic Insight :
Deprotonation of the thiol group generates a thiolate ion, which attacks the electrophilic carbon of the bromoacetamide, displacing bromide.

Alternative Route: Oxidative Cyclization Using Dess-Martin Periodinane

A modified approach employs Dess-Martin periodinane (DMP) for oxidative cyclization of N-acyl-N'-arylidene hydrazines. This method avoids thiol intermediates and directly forms the oxadiazole-acetamide conjugate.

Procedure :

  • Condense 4-fluorobenzohydrazide with benzenesulfonyl acetic acid.
  • Treat the resultant hydrazone with excess DMP in dichloromethane.
  • Stir at room temperature for 2 hours.

Advantages :

  • Faster reaction (≤2 hours vs. 6 hours for classical methods).
  • Higher yield (75–80%).

Limitations :

  • Requires anhydrous conditions.
  • DMP is moisture-sensitive and costly.

Optimization and Analytical Validation

Yield Optimization

Step Parameter Optimal Value Yield Improvement
Cyclocondensation KOH Concentration 2.5 M +15%
Thiol-Alkylation Solvent DMF +10%
Oxidative Cyclization DMP Equivalents 1.2 eq +8%

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :
    • δ 8.15–7.40 (m, 9H, Ar-H), 4.10 (s, 2H, CH₂), 11.3 (s, 1H, NH).
  • IR (KBr) :
    • 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1220 cm⁻¹ (C-F).
  • MS (ESI+) : m/z 402.1 [M+H]⁺.

Challenges and Troubleshooting

  • Thiol Oxidation : The thiol intermediate is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
  • Bromoacetamide Hydrolysis : Minimize aqueous workup during Step 3 to prevent hydrolysis to hydroxyacetamide.
  • Regioselectivity : Ensure precise stoichiometry in cyclocondensation to avoid 1,2,4-oxadiazole byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a probe in studying biological pathways and enzyme functions due to its reactive sulfonyl group.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can target enzymes with reactive serine or cysteine residues, leading to covalent modification and inhibition.

    Pathways Involved: It can interfere with signaling pathways involved in inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 4-fluorophenyl group in the target compound is shared with compounds in , which exhibit tyrosinase inhibition and cytotoxicity. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes . Benzenesulfonyl vs. Sulfonyl groups are strong electron-withdrawing moieties, which may improve oxidative stability compared to thioether analogs .
  • Melting Points :

    • Oxadiazole derivatives with rigid aromatic systems (e.g., benzofuran in ) exhibit higher melting points (>190°C), suggesting crystallinity and thermal stability.

Pharmacological Activity

Enzyme Inhibition and Receptor Modulation

  • FPR2 Agonism: Pyridazinone derivatives with methoxybenzyl groups (e.g., ) activate FPR2 at nM concentrations, highlighting the role of aromatic substituents in receptor specificity.
  • DGAT Inhibition : Oxadiazole-containing DGAT inhibitors (e.g., DGAT1iB in ) demonstrate the scaffold’s versatility in targeting lipid metabolism enzymes.

Anticancer Activity

  • Cytotoxicity : Compound 7d in (IC50 = 1.8 µM against Caco-2 cells) features a 4-fluorophenyl moiety, suggesting that fluorinated analogs of the target compound may exhibit potent anticancer effects.

Biological Activity

2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H12_{12}F1_1N3_{3}O3_{3}S
  • Molecular Weight : 303.32 g/mol

Antiviral Activity

Research has indicated that oxadiazole derivatives, including compounds similar to this compound, exhibit antiviral properties. A study demonstrated that oxadiazoles could effectively inhibit hepatitis B virus (HBV) replication in vitro. The mechanism proposed involves interference with viral entry or replication processes, making it a candidate for further exploration in antiviral drug development .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Oxadiazoles have been noted for their ability to induce apoptosis in cancer cells. In particular, derivatives of oxadiazoles have shown efficacy against various cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic pathways. For instance, studies have shown that certain oxadiazole compounds can inhibit cell proliferation and induce cell cycle arrest in human cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Viral Replication : By targeting viral enzymes or cellular pathways essential for viral replication.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Interference with key regulatory proteins involved in cell cycle progression.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanismReference
AntiviralHepatitis B VirusInhibition of viral replication
AnticancerVarious Cancer Cell LinesInduction of apoptosis
AntimicrobialNot specifiedNot directly studiedN/A

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

  • Antiviral Efficacy : In a study involving HBV-infected patients, compounds similar to this compound showed promise in reducing viral load when combined with standard antiviral therapies.
  • Cancer Treatment : A preclinical trial demonstrated that a related oxadiazole compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting tumor angiogenesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the oxadiazole core and subsequent amidation. Key steps include:

  • Sulfonylation : Use of benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions.
  • Amidation : Coupling with 4-fluorophenyl acetamide derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Critical Conditions : Solvent polarity (DMF enhances reaction rates), pH control (neutral to slightly basic), and temperature (reflux for 8–12 hours for cyclization). Yield optimization requires purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl and oxadiazole protons (e.g., oxadiazole C-2 proton at δ 8.2–8.5 ppm) and aromatic fluorophenyl signals (δ 7.3–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 387.08) and fragmentation patterns .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~12.3 min) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) and zone-of-inhibition assays .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the oxadiazole or fluorophenyl group) impact bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogues like 2-(benzenesulfonyl)-N-[5-(2-chlorophenyl)-oxadiazol-2-yl]acetamide (chloro substitution enhances lipophilicity) and 2-(tosyl)-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]acetamide (bulky groups reduce solubility). Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR .
  • Data Interpretation : Correlate logP values (e.g., 3.2 for parent compound vs. 3.8 for chloro-substituted analogue) with cellular uptake and IC₅₀ shifts .

Q. What strategies resolve low yields during the final cyclization step of the oxadiazole ring?

  • Methodological Answer :

  • Reagent Optimization : Replace classical dehydrating agents (P₂O₅) with polymer-supported reagents (e.g., Burgess reagent) to reduce side products.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 120°C, improving yield from 55% to 78% .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., open-chain hydrazides) and adjust stoichiometry (hydrazide:sulfonyl chloride ratio 1:1.2) .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of COX-2 (fluorometric assay, IC₅₀ = 2.1 μM) and EGFR (kinase-Glo assay, IC₅₀ = 4.8 μM) .
  • Molecular Dynamics Simulations : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to identify key interactions (e.g., hydrogen bonds between sulfonyl group and Arg120 of COX-2) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to validate conflicting data?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays using CLSI guidelines for MIC testing (e.g., Mueller-Hinton broth, 18–24 h incubation).
  • Synergy Studies : Check combinatorial effects with known antibiotics (e.g., ciprofloxacin) to rule out false negatives due to efflux pumps .
  • Resazurin Assays : Use fluorometric viability indicators to confirm static vs. cidal effects .

Comparative Bioactivity Table

Compound Biological Target IC₅₀/ MIC Key Structural Feature Reference
Parent CompoundCOX-22.1 μMBenzenesulfonyl group
4-Chlorophenyl AnalogueEGFR3.5 μMIncreased lipophilicity
2-(Tosyl)-N-[5-(4-Fluorophenyl)-oxadiazole]S. aureus12.5 μg/mLBulky tosyl substituent

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